molecular formula C19H19N3O4S B2586580 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903011-82-4

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2586580
M. Wt: 385.44
InChI Key: UZYPUNRVQMWXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as ETIN, is a chemical compound that has gained significant attention in scientific research in recent years. This compound has shown promising results in various studies, especially in the field of medicinal chemistry. The purpose of

Scientific Research Applications

Synthesis and Biological Evaluation

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a compound with potential implications in the field of medicinal chemistry. A study by Nam et al. (2010) synthesized a series of benzothiazole derivatives, including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamides, which were evaluated for cytotoxic and antimicrobial activities. Two compounds demonstrated significant cytotoxicity against cancer cell lines (A549, MCF7-MDR, and HT1080), while most compounds exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam, Dung, Thuong, & Hien, 2010).

Anticonvulsant and Neuroprotective Evaluation

Another research avenue explores the anticonvulsant and neuroprotective effects of benzothiazol derivatives. Hassan, Khan, and Amir (2012) designed and synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives, evaluating their anticonvulsant and neuroprotective effects. N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide emerged as the most effective anticonvulsant, showing promising neuroprotective effects by lowering the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), representing a potential lead in the search for safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-2-25-13-3-4-15-16(10-13)27-19(21-15)22-18(23)12-5-7-20-17(9-12)26-14-6-8-24-11-14/h3-5,7,9-10,14H,2,6,8,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYPUNRVQMWXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

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